Distinct Radical Hyperfine Coupling Constants vs. Phenylhydrazine and Other Chlorinated Analogs
In fast-flow EPR studies of hydrazyl radical formation, (2-chlorophenyl)hydrazine generates a radical with hyperfine coupling constants that are distinct from those of phenylhydrazine, 3-chlorophenylhydrazine, and 4-chlorophenylhydrazine. Specifically, the nitrogen hyperfine coupling constants (aN) and proton hyperfine coupling constants (aH) differ quantitatively, confirming that the ortho-chloro substitution uniquely alters the spin density distribution on the radical intermediate [1].
| Evidence Dimension | Hyperfine Coupling Constants (EPR) |
|---|---|
| Target Compound Data | Distinct aN and aH values (exact values reported in original publication; differ from comparators) |
| Comparator Or Baseline | Phenylhydrazine, 3-chlorophenylhydrazine, 4-chlorophenylhydrazine; each exhibits unique aN and aH values. |
| Quantified Difference | Qualitative and quantitative differences in EPR spectra; exact coupling constants differ for each analog. |
| Conditions | Fast-flow EPR with H2O2 and hemoglobin in phosphate buffer, pH 7.4, room temperature |
Why This Matters
For researchers investigating the toxicological mechanisms of phenylhydrazines, the ortho-chloro derivative is essential for probing structure-activity relationships in radical-mediated hemolytic anemia.
- [1] Sipe, H. J.; Jaszewski, A. R.; Mason, R. P. Fast-Flow EPR Spectroscopic Observation of the Isoniazid, Iproniazid, and Phenylhydrazine Hydrazyl Radicals. Chem. Res. Toxicol. 2004, 17 (2), 226-233. DOI: 10.1021/tx0341759. View Source
